molecular formula C12H26O4S3 B14672750 3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol CAS No. 40959-84-0

3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol

Cat. No.: B14672750
CAS No.: 40959-84-0
M. Wt: 330.5 g/mol
InChI Key: GHNIYYNEZFFPRS-UHFFFAOYSA-N
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Description

3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol is a chemical compound with the empirical formula C12H26O5S2This compound is characterized by the presence of multiple ether and thiol groups, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol typically involves the reaction of ethylene glycol with thiol-containing reagents. One common method is the reaction of ethylene glycol with thionyl chloride to form the corresponding chlorinated intermediate, which is then reacted with sodium hydrosulfide to introduce the thiol groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol exerts its effects involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This interaction is crucial in its applications in drug delivery and biomolecule modification .

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol: Similar in structure but lacks thiol groups.

    Tetraethylene glycol: Contains ether linkages but no thiol groups.

    Hexa(ethylene glycol) dithiol: Another name for the same compound.

Uniqueness

3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol is unique due to the presence of both ether and thiol groups, which provide it with a combination of reactivity and solubility properties that are not found in similar compounds. This makes it particularly useful in applications requiring both cross-linking and thiol reactivity .

Properties

CAS No.

40959-84-0

Molecular Formula

C12H26O4S3

Molecular Weight

330.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethanethiol

InChI

InChI=1S/C12H26O4S3/c17-9-5-13-1-3-15-7-11-19-12-8-16-4-2-14-6-10-18/h17-18H,1-12H2

InChI Key

GHNIYYNEZFFPRS-UHFFFAOYSA-N

Canonical SMILES

C(COCCSCCOCCOCCS)OCCS

Origin of Product

United States

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